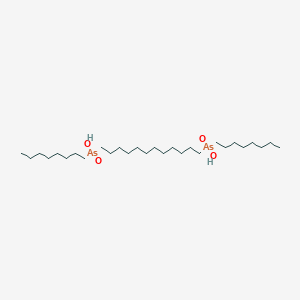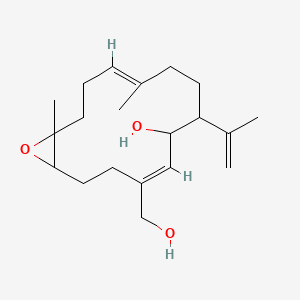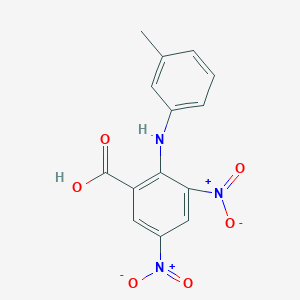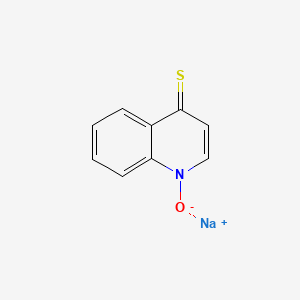
Sodium 4-sulfanylidenequinolin-1(4H)-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1-oxidoquinoline-4-thione: is a chemical compound that belongs to the class of quinoline derivatives It is known for its unique structure, which includes a quinoline ring system with an oxido and thione functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;1-oxidoquinoline-4-thione typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropyridine N-oxide with sodium sulfide, which results in the formation of the desired compound . The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods: Industrial production of sodium;1-oxidoquinoline-4-thione often involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;1-oxidoquinoline-4-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxido and thione groups, which can participate in electron transfer processes.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the compound to its corresponding quinoline thione form.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the oxido group.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides and quinoline thiones, which have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Sodium;1-oxidoquinoline-4-thione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium;1-oxidoquinoline-4-thione involves its interaction with molecular targets such as enzymes and receptors. The oxido and thione groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications.
Comparación Con Compuestos Similares
Pyrithione: A compound with similar antimicrobial properties, used in shampoos and antifungal treatments.
Thiopurine Derivatives: These compounds share the thione functional group and are used in the treatment of autoimmune diseases and cancers.
Uniqueness: Sodium;1-oxidoquinoline-4-thione is unique due to its specific quinoline ring structure combined with oxido and thione groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various scientific applications.
Propiedades
Número CAS |
64295-00-7 |
|---|---|
Fórmula molecular |
C9H6NNaOS |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
sodium;1-oxidoquinoline-4-thione |
InChI |
InChI=1S/C9H6NOS.Na/c11-10-6-5-9(12)7-3-1-2-4-8(7)10;/h1-6H;/q-1;+1 |
Clave InChI |
LVOCIVFREVPUCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)C=CN2[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)
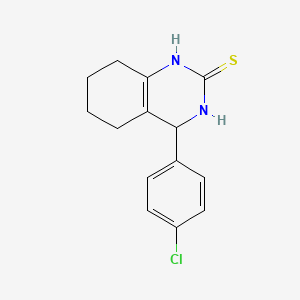
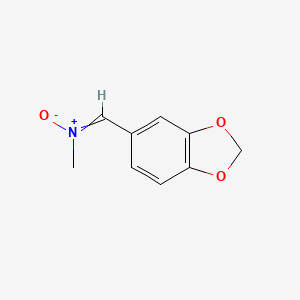
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

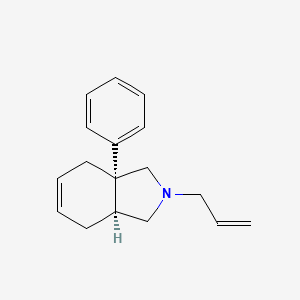
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)

